3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid
Overview
Description
3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an amino group at the third position, a bromine atom at the seventh position, and a carboxylic acid group at the second position on the benzothiophene ring.
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are structurally similar, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is suggested that the biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Biochemical Pathways
Benzofuran derivatives, which are structurally similar, have been shown to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-1-benzothiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another approach is the microwave-assisted synthesis, which offers a rapid and efficient method for preparing this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or amines are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Thiols and other reduced forms of the compound are obtained.
Scientific Research Applications
3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromo-1-benzothiophene-2-carboxylic acid: Lacks the amino group, affecting its binding properties and applications.
3-Amino-7-chloro-1-benzothiophene-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological effects.
Uniqueness
3-Amino-7-bromo-1-benzothiophene-2-carboxylic acid is unique due to the presence of both an amino group and a bromine atom on the benzothiophene ring. This combination imparts distinct chemical properties and enhances its potential for diverse applications in medicinal chemistry, material science, and industrial processes.
Properties
IUPAC Name |
3-amino-7-bromo-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJLJHSHHKPYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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